molecular formula C3H4BrN B1265702 3-Bromopropionitrile CAS No. 2417-90-5

3-Bromopropionitrile

Cat. No. B1265702
CAS RN: 2417-90-5
M. Wt: 133.97 g/mol
InChI Key: CQZIEDXCLQOOEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of 3-bromopropionitrile and its analogs have been extensively studied, highlighting the impact of the bromine atom on the overall structure. Microwave spectral studies have provided detailed information on the structural parameters, including bond lengths and angles, which are crucial for understanding the compound's reactivity and properties (Songlin Xu, M. Harmony, 1992).

Chemical Reactions and Properties Brominated nitriles like 3-bromopropionitrile participate in various chemical reactions, leading to the formation of structurally diverse and functionally rich compounds. For instance, the reaction with secondary amines to form butadiynamines or enynenitriles illustrates the compound's utility in creating π-conjugated frameworks. Similarly, its role as a homologating agent for the synthesis of unsymmetrical 1,4-diketones emphasizes its importance in organic synthesis (V. Selvamurugan, I. Aidhen, 2001).

Physical Properties Analysis The physical properties of 3-bromopropionitrile, including its boiling point, melting point, and solubility in various solvents, are critical for its handling and application in chemical syntheses. Although specific studies on these properties were not highlighted, general knowledge about nitriles suggests that they are polar compounds with relatively high boiling points and good solubility in organic solvents.

Chemical Properties Analysis The chemical properties of 3-bromopropionitrile, such as its reactivity towards nucleophiles, electrophiles, and radicals, define its versatility in organic synthesis. Its ability to undergo nucleophilic substitution reactions with amines, Grignard reagents, and other nucleophiles makes it a valuable building block for synthesizing a wide range of compounds.

References

Scientific Research Applications

Atom Transfer Radical Polymerization of Acrylonitrile

  • Scientific Field : Polymer Chemistry
  • Application Summary : 3-Bromopropionitrile is used as an initiator in the atom transfer radical polymerization (ATRP) of acrylonitrile . ATRP is a type of controlled/living radical polymerization that allows for precise control over molecular weight and architecture of the resulting polymers.
  • Methods of Application : The specific experimental procedures can vary, but generally, 3-Bromopropionitrile is mixed with acrylonitrile and a suitable catalyst under controlled conditions to initiate the polymerization .
  • Results or Outcomes : The outcome of this process is the formation of polyacrylonitrile with controlled molecular weight and architecture .

Coupling Reactions of Phenols with Halides

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Bromopropionitrile is used in coupling reactions of a number of aromatic and heteroaromatic phenols with alkyl, acyl or benzoyl halides in acetonitrile with cesium fluoride-Celite .
  • Methods of Application : In these reactions, 3-Bromopropionitrile, the phenol, the halide, and cesium fluoride-Celite are combined in acetonitrile and the reaction is allowed to proceed under controlled conditions .
  • Results or Outcomes : The outcome of these reactions is the formation of coupled products, which can be further used in various organic synthesis applications .

Safety And Hazards

3-Bromopropionitrile is highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromopropanenitrile
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InChI

InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CQZIEDXCLQOOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4BrN
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DSSTOX Substance ID

DTXSID0062397
Record name Propanenitrile, 3-bromo-
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Molecular Weight

133.97 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Bromopropionitrile
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Product Name

3-Bromopropionitrile

CAS RN

2417-90-5
Record name 3-Bromopropionitrile
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Record name Propanenitrile, 3-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
S Gundersenb - Acta Chemica Scandinavia A, 1988 - actachemscand.org
Gaseous 3-chloropropionitrile (CPN) and 3-bromopropionitrile (BPN) have been studied by electron diffraction. The ED data for CPN/BPN are best explained in the basis of a mixture of …
Number of citations: 12 actachemscand.org
JR Durig, GA Guirgis, AS Drew - Journal of Raman …, 1995 - Wiley Online Library
The Raman (3200—10 cm −1 ) and infrared (3100—400 cm −1 ) spectra were recorded for liquid and solid 3‐bromopropionitrile, BrCH 2 CH 2 CN. These data are interpreted on the …
S Xu, MD Harmony - Journal of molecular structure, 1992 - Elsevier
… The liquid-phase data show the gauche forms to be more stable than the anti forms by about 0.5 kcal mol-’ for both 3chloro- and 3-bromopropionitrile (CPN and BPN respectively), while …
Number of citations: 2 www.sciencedirect.com
M Cr, N Co, Z Cu, C Ag, S In, H Sb - Acta Chem. Scand. B, 1978 - actachemscand.org
… Accountabilities in the order of 90 %, were achieved in the iron metal-promoted coupling of 3-bromopropionitrile (3-BrPN) under certain conditions, but in most cases significantly lower …
Number of citations: 3 actachemscand.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
BŞ Sesalan, A Gül - Phosphorus, Sulfur, and Silicon, 2003 - Taylor & Francis
… New maleonitriles have been prepared by the reaction of different alkylhalides such as 3-bromopropionitrile, 1,3-dichloroacetone, α,α -dibromoxylene, and p-nitrobenzylbromide with …
Number of citations: 10 www.tandfonline.com
A Misono, Y Uchida, M Hidai, H Kanai - Bulletin of the Chemical …, 1967 - journal.csj.jp
… that reaction, but from the reaction of 3-bromopropionitrile with the hydride complex. NMR … 3-bromopropionitrile failed to give a cyanoethyl complex. The reaction of 3-bromopropionitrile …
Number of citations: 10 www.journal.csj.jp
LS Chen, WC Lin - Journal of the Chinese Chemical Society, 1973 - Wiley Online Library
… While in the case of 3-bromopropionitrile, the gauche rotarners were found to be more stable than the trans rotamer and the energy difference increases with increasing dielectric …
Number of citations: 2 onlinelibrary.wiley.com
J Jiang, X Lu, Y Lu - Journal of applied polymer science, 2010 - Wiley Online Library
… In this study, we introduced 3-bromopropionitrile (3-BPN) as the initiator in the ATRP of AN for the first time to investigate whether a compound with a remoter halogen atom from a cyano …
Number of citations: 21 onlinelibrary.wiley.com
C Degrand, F Gasquez, PL Compagnon - Journal of organometallic …, 1985 - Elsevier
… Complex 12a is obtained in low yield by the electroreduction of 3 in the presence of 3-bromopropionitrile. Under these conditions the major compound is (fluorenol)Cr(CO) 3 . …
Number of citations: 10 www.sciencedirect.com

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